Tert-butyl 3-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
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Overview
Description
Scientific Research Applications
Synthesis and Reactivity
One study reports on the synthesis of spirocyclic 3-oxotetrahydrofurans with potential for further conversion into biologically active heterocyclic compounds. The tert-butyl derivative underwent reactions to yield isomeric condensation products, highlighting its reactivity and application in organic synthesis (Moskalenko & Boev, 2012).
Application in Drug Synthesis
Research has developed methods for synthesizing novel classes of compounds using the tert-butyl derivative. This includes the intermolecular Ugi reaction to produce biologically active compounds, demonstrating the chemical's role in facilitating complex organic reactions and contributing to medicinal chemistry (Amirani Poor et al., 2018).
Conformational Studies
The crystal structures and conformational analysis of certain derivatives have been explored to understand their structural properties better. This includes studies on the stereochemistry and potential for creating constrained biomolecular structures, useful in drug design and synthetic biology (Żesławska, Jakubowska, & Nitek, 2017).
Spirocyclic Compounds as Peptidomimetics
The synthesis and application of spirocyclic compounds as peptidomimetics have been documented, illustrating the chemical's versatility in mimicking peptide bonds and structures. Such compounds have potential applications in the development of novel therapeutic agents by mimicking natural biomolecules (Fernandez et al., 2002).
Safety and Hazards
The safety information available indicates that this compound has associated hazard statements H315, H318, and H335 . These correspond to skin irritation, eye damage, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-6-4-14(5-7-16)8-11(9-15)10-18-14/h11H,4-10,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXOKGBXILPBOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(CO2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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